molecular formula C22H26ClN3O2S B3936921 N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide

Cat. No. B3936921
M. Wt: 432.0 g/mol
InChI Key: UQDYKCJYANZGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide, also known as ML239, is a small molecule inhibitor that has shown potential in the treatment of various diseases. The compound was first synthesized in 2010 by researchers at the University of North Carolina at Chapel Hill. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Mechanism of Action

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide works by binding to specific proteins in the body, thereby inhibiting their activity. The exact mechanism of action of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide varies depending on the specific protein being targeted. In cancer research, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide targets Hsp90, which is a chaperone protein that is required for the proper folding and function of many other proteins in the cell. By inhibiting Hsp90, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide disrupts the function of many other proteins that are required for cancer cell growth and survival. In Parkinson's disease research, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide targets DJ-1, which is a protein that plays a critical role in protecting neurons from oxidative stress. By inhibiting the activity of DJ-1, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide helps to prevent the degeneration of neurons in the brain. In Alzheimer's disease research, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide targets beta-amyloid plaques, which are a hallmark of the disease. By reducing the accumulation of beta-amyloid plaques, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide helps to slow the progression of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide vary depending on the specific protein being targeted. In cancer research, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Parkinson's disease research, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide has been shown to protect neurons from oxidative stress and prevent the degeneration of dopaminergic neurons in the brain. In Alzheimer's disease research, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models of the disease.

Advantages and Limitations for Lab Experiments

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide has several advantages for use in lab experiments. It is a highly specific inhibitor that targets specific proteins with high affinity, making it a valuable tool for studying the function of these proteins in various biological processes. Additionally, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for lab experiments. However, there are also limitations to the use of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide in lab experiments. One limitation is that it may have off-target effects on other proteins in the cell, which can complicate data interpretation. Additionally, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide may have limited efficacy in certain disease models or in different cell types, which can limit its utility in certain experiments.

Future Directions

There are several future directions for research on N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide. One direction is to further explore its potential therapeutic applications in various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. Another direction is to optimize the synthesis and purification methods for N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide to improve its quality and reduce the cost of production. Additionally, future research could focus on identifying other proteins that are targeted by N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide and exploring their functions in various biological processes. Overall, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide is a promising small molecule inhibitor that has the potential to contribute to our understanding of various diseases and lead to the development of new therapies.

Scientific Research Applications

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. In cancer research, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide has been shown to inhibit the growth of cancer cells by targeting a specific protein known as Hsp90. In Parkinson's disease research, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide has been shown to protect neurons from degeneration by targeting a specific protein known as DJ-1. In Alzheimer's disease research, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-isopropoxybenzamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.

properties

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2S/c1-15(2)28-18-9-6-16(7-10-18)21(27)25-22(29)24-17-8-11-20(19(23)14-17)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H2,24,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDYKCJYANZGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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